molecular formula C15H8ClN3O2S2 B2707239 N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-58-7

N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No. B2707239
CAS RN: 862976-58-7
M. Wt: 361.82
InChI Key: IRLSXCMJAYJOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds with a wide range of biological activities . They have been studied for their potential applications in medicinal chemistry, particularly for their anti-inflammatory and analgesic activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as GC-MS and 1H NMR . The Empirical Formula of a similar compound, N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, is C9H7ClN2OS and its Molecular Weight is 226.68 .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using techniques such as melting point determination, GC-MS, and IR spectroscopy . For example, a similar compound, N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, is a solid with a SMILES string of O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

The compound has been synthesized and evaluated for its anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .

Antimicrobial Applications

The compound has been synthesized and evaluated for its antimicrobial properties . The investigation of antibacterial and antifungal screening data revealed that all the tested compounds showed moderate to good inhibition at 12.5–100 μg/mL in DMSO .

Inhibition of Prostaglandins

The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A 2 .

Inhibition of Cyclo-oxygenase Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells .

GI Mucosal Protection

COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection . At the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .

Anti-Ulcerogenic Applications

The compound has been evaluated for its ulcerogenic and irritative action on the gastrointestinal mucosa . In comparison with standard, the ulcerogenic and irritative action on the gastrointestinal mucosa are low .

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often related to their ability to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Safety and Hazards

Safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. For example, N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2S2/c16-7-1-2-8-12(3-7)22-14(17-8)19-15-18-9-4-10-11(21-6-20-10)5-13(9)23-15/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLSXCMJAYJOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.